1,2,4-Trivinylcyclohexane

Description

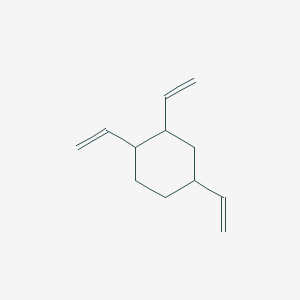

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tris(ethenyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-6,10-12H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTRQRAQRHBLCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(C(C1)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869516 | |

| Record name | Cyclohexane, 1,2,4-triethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,4-Trivinylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19196 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2855-27-8 | |

| Record name | 1,2,4-Trivinylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2855-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trivinylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002855278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2855-27-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78467 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexane, 1,2,4-triethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, 1,2,4-triethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,2,4-triyltris(ethylene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.790 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-TRIVINYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A97D8Z94WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2,4-Trivinylcyclohexane from Cyclododecatriene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthesis routes for 1,2,4-trivinylcyclohexane, a versatile monomer in polymer chemistry, from 1,5,9-cyclododecatriene. The document details the predominant thermal rearrangement pathway, including a patented two-step process for isomer enrichment, and a less common photochemical route. Detailed experimental protocols, quantitative data on reaction yields and isomer distributions, and mechanistic diagrams are presented to serve as a practical resource for researchers in organic synthesis and materials science.

Introduction

This compound (TVCH) is a cyclic diolefin monomer with the molecular formula C₁₂H₁₈. Its three vinyl groups provide multiple reactive sites for polymerization, making it a valuable building block for cross-linked polymers and specialty materials. The primary industrial precursor for TVCH is 1,5,9-cyclododecatriene (CDT), a readily available product of butadiene trimerization. This guide focuses on the synthetic transformations that convert CDT into TVCH, with a particular emphasis on reaction conditions, experimental procedures, and product isomerism.

Synthesis Routes

The conversion of 1,5,9-cyclododecatriene to this compound is primarily achieved through a thermal rearrangement process. A photochemical pathway has also been reported, although it generally results in lower yields.

Thermal Rearrangement (Pyrolysis)

The principal method for synthesizing this compound is the thermal isomerization of 1,5,9-cyclododecatriene. This reaction is a classic example of a Cope rearrangement, a[1][1]-sigmatropic rearrangement of a 1,5-diene. In the case of CDT, the molecule undergoes a concerted, pericyclic reaction at elevated temperatures to form the more thermodynamically stable six-membered ring of TVCH.

A patented method describes a two-stage process to not only synthesize TVCH but also to enrich a specific geometric isomer. This process involves an initial high-temperature thermal isomerization followed by a lower-temperature equilibration.

2.1.1. Experimental Protocol: Two-Step Thermal Isomerization and Equilibration

This protocol is based on the process described in patent WO2013012678A1.

Step 1: Thermal Isomerization

-

Objective: To convert 1,5,9-cyclododecatriene to a mixture of this compound isomers.

-

Apparatus: A hot tube reactor is typically employed for this gas-phase reaction.

-

Procedure:

-

Heat the hot tube reactor to a temperature between 400°C and 600°C.

-

Maintain a pressure of 0.101 kPa to 121.5 kPa.

-

Introduce 1,5,9-cyclododecatriene vapor into the reactor.

-

The resulting product is a mixture of this compound isomers with a low concentration of the lowest boiling isomer ("Isomer A").

-

Step 2: Equilibration

-

Objective: To enrich the concentration of the lowest boiling isomer ("Isomer A").

-

Apparatus: An equilibration reactor or vessel suitable for either gas or liquid phase reactions.

-

Procedure:

-

Transfer the this compound composition from Step 1 to the equilibration reactor.

-

Heat the composition to a temperature between 180°C and 375°C.

-

Maintain a pressure ranging from 0.101 kPa to 1,013 kPa.

-

This equilibration step increases the concentration of the desired low-boiling isomer.

-

2.1.2. Experimental Protocol: Single-Step Pyrolysis

A simpler, single-step pyrolysis method is described in the chemical literature.

-

Apparatus: A glass column packed with suitable material (e.g., glass helices) and equipped with a heating mantle and a nitrogen inlet.

-

Procedure:

-

Heat the glass column to 450°C.

-

Pass a stream of dry nitrogen through cis,trans,trans-cyclododeca-1,5,9-triene maintained at approximately 80°C to create a saturated vapor.

-

Pass the vapor-laden nitrogen stream through the heated column.

-

A column residence time of approximately 10 seconds results in a 10-15% conversion to a mixture of isomeric trivinylcyclohexanes.

-

The products are collected by cooling the effluent. The individual isomers can be separated by vacuum fractionation and gas chromatography.

-

2.1.3. Quantitative Data for Thermal Rearrangement

| Method | Starting Material | Temperature (°C) | Pressure | Conversion (%) | Product Ratio (cis:trans) | Reference |

| Single-Step Pyrolysis | cis,trans,trans-cyclododeca-1,5,9-triene | 450 | Atmospheric | 10-15 | 65:35 | J. Chem. Soc. (C), 1971 |

| Two-Step Process (Isomerization) | 1,5,9-cyclododecatriene | 400-600 | 0.101-121.5 kPa | Not specified | Low in "Isomer A" | WO2013012678A1 |

| Two-Step Process (Equilibration) | TVCH mixture | 180-375 | 0.101-1,013 kPa | Not specified | Enriched in "Isomer A" | WO2013012678A1 |

Photochemical Synthesis

An alternative, though less efficient, route to this compound from cyclododecatriene involves ultraviolet irradiation. This method tends to be more stereospecific than the thermal process.

2.2.1. Experimental Protocol: Photochemical Reaction

-

Apparatus: A photochemical reactor equipped with a medium-pressure mercury lamp.

-

Procedure:

-

Dissolve cis,trans,trans-cyclododeca-1,5,9-triene in an ethereal solution.

-

Irradiate the solution with a medium-pressure mercury lamp for an extended period (e.g., 137 hours).

-

The reaction yields a mixture of products, including isomers of cyclododecatriene and this compound.

-

The addition of organic sensitizers such as acetophenone or copper(I) halides has been found to be unsuccessful in improving the yield of trivinylcyclohexanes.

-

Irradiation with a low-pressure mercury lamp (>90% 2537 Å radiation) did not yield the desired products.

-

2.2.2. Quantitative Data for Photochemical Synthesis

| Starting Material | Irradiation Source | Duration (h) | Conversion (%) | Product Distribution | Reference |

| cis,trans,trans-cyclododeca-1,5,9-triene | Medium-pressure mercury lamp | 137 | 20 | trans,trans,trans-CDT (25%), cis,cis,trans-CDT (29%), r-1,t-2,4-TVCH (12%), r-1,c-2,4-TVCH (ca. 1%) | J. Chem. Soc. (C), 1971 |

Reaction Mechanisms and Visualizations

Thermal Rearrangement: A Cope Rearrangement

The thermal conversion of 1,5,9-cyclododecatriene to this compound is believed to proceed through a[1][1]-sigmatropic shift known as the Cope rearrangement. The process involves the formation of a bicyclic transition state.

Caption: Thermal conversion of CDT to TVCH via a Cope rearrangement.

Experimental Workflow: Two-Step Thermal Synthesis

The patented two-step thermal process can be visualized as a sequential workflow designed for isomer enrichment.

Caption: Two-step thermal synthesis and equilibration workflow.

Photochemical Reaction Pathway

The photochemical synthesis likely involves the formation of an excited state of cyclododecatriene, which then rearranges to the trivinylcyclohexane product. The higher stereospecificity suggests a different mechanism from the thermal Cope rearrangement.

Caption: Proposed photochemical pathway from CDT to TVCH.

Conclusion

The synthesis of this compound from 1,5,9-cyclododecatriene is a well-established transformation, with thermal rearrangement being the most viable and scalable method. The two-step thermal process offers a means to control the isomeric composition of the final product, which is crucial for tailoring the properties of resulting polymers. While the photochemical route provides an alternative with higher stereospecificity, its low yields limit its practical application. This guide provides the essential technical details for researchers to understand and implement these synthetic strategies.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,4-Trivinylcyclohexane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,2,4-trivinylcyclohexane, with a particular focus on its various isomers. This document is intended to be a valuable resource for professionals in research, science, and drug development who may utilize this versatile compound in polymerization, synthesis, and other chemical processes.

Introduction to this compound

This compound (TVCH) is a carbocyclic compound with the molecular formula C₁₂H₁₈.[1][2] Its structure consists of a cyclohexane ring substituted with three vinyl groups at the 1, 2, and 4 positions.[3] The presence of these vinyl groups makes it a highly reactive monomer, suitable for a variety of polymerization reactions and as an intermediate in organic synthesis.[3][4] TVCH exists as a mixture of four geometric stereoisomers, which can be separated based on their boiling points.[1]

Physical Properties of this compound Isomers

Commercially available this compound is typically sold as a mixture of its stereoisomers.[5][6] Detailed physical property data for the individual, separated isomers is not widely available in public literature. However, extensive data exists for the isomeric mixture, and a patented process describes the separation of the isomers by fractional distillation, designating them as Isomers A, B, C, and D based on their elution order.[1]

The general physical properties of the this compound isomer mixture are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈[1] |

| Molecular Weight | 162.27 g/mol [2] |

| Appearance | Clear, colorless to slightly yellow liquid[5] |

| Density | 0.836 g/mL at 25 °C[6] |

| Boiling Point | 85-88 °C at 20 mmHg[6] |

| Melting Point | < -60 °C[1] |

| Refractive Index | n20/D 1.478[6] |

| Flash Point | 68.9 °C[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of its three vinyl groups. These unsaturated functionalities are susceptible to addition reactions and are readily polymerized.

Polymerization

This compound is a valuable monomer for the synthesis of polymers with a variety of properties. The vinyl groups can undergo polymerization through several mechanisms, including free-radical, anionic, and coordination polymerization.

-

Free-Radical Polymerization: This method involves the use of a free-radical initiator, such as a peroxide or an azo compound, to initiate a chain reaction with the vinyl monomers.[7][8] The process consists of initiation, propagation, and termination steps.[9]

-

Anionic Polymerization: This "living" polymerization technique, initiated by strong bases like organolithium compounds, allows for the synthesis of polymers with well-controlled molecular weights and architectures.[10][11]

-

Ziegler-Natta Polymerization: This coordination polymerization method, which utilizes a catalyst system typically composed of a transition metal compound and an organoaluminum compound, is known for producing polymers with high stereoregularity.[3][12]

The polymerization of this compound can lead to cross-linked polymers due to the presence of multiple vinyl groups, making it a useful crosslinking agent for polyolefins.[4]

Experimental Protocols

Synthesis and Separation of this compound Isomers

A patented process describes the synthesis of this compound and the enrichment of its specific geometric isomers.[1]

Synthesis:

The synthesis involves the thermal isomerization of 1,5,9-cyclododecatriene. This process is typically carried out at temperatures between 300 and 650 °C.[13] The resulting product, which is a mixture of this compound isomers, has a lower boiling point than the starting material and can be separated by distillation.[13]

Isomer Enrichment:

A specific isomer, designated as Isomer A, can be enriched through a two-step process:[1]

-

Thermal Isomerization: 1,5,9-cyclododecatriene is heated at a temperature between 400 °C and 600 °C at a pressure of 0.101 kPa to 121.5 kPa. This forms a this compound composition with low levels of Isomer A.

-

Equilibration: The resulting mixture is then equilibrated in either a vapor or liquid phase at a temperature ranging from 180 °C to 375 °C and a pressure between 0.101 kPa and 1013 kPa. This equilibration step increases the concentration of Isomer A.

The enriched isomer composition can be further purified by fractional distillation.[1] The four geometric stereoisomers are collected in the order of A, B, C, and D.[1]

Spectroscopic Characterization

The structure and composition of this compound and its isomers can be determined using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure and differentiating between isomers.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C=C stretching of the vinyl groups.[2]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to separate the isomers and determine their mass-to-charge ratio, confirming the molecular weight.[2]

Visualizing Synthesis and Polymerization Pathways

The following diagrams, generated using the DOT language, illustrate the key chemical processes involving this compound.

Caption: Synthesis and isomer enrichment of this compound.

Caption: General polymerization pathways of this compound.

References

- 1. US8829257B2 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 2. This compound | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 4. CAS 2855-27-8: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound, mixture of isomers | C12H18 - BuyersGuideChem [buyersguidechem.com]

- 6. 1,2,4-三乙烯基环己烷,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 8. pslc.ws [pslc.ws]

- 9. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. eresearchco.com [eresearchco.com]

- 12. pslc.ws [pslc.ws]

- 13. US3011003A - Process for the preparation of trivinyl cyclohexanes - Google Patents [patents.google.com]

Spectroscopic Profile of 1,2,4-Trivinylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data available for 1,2,4-trivinylcyclohexane, a versatile building block in polymer and synthetic chemistry. The information presented herein is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's structural and analytical characteristics.

Introduction

This compound (TVCH) is a cyclic olefin with three vinyl functional groups, making it a valuable monomer for cross-linking and polymerization reactions. An accurate understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation of its derivatives. This document summarizes the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for TVCH.

Spectroscopic Data Summary

The spectroscopic data for this compound is available through various public databases, including PubChem and SpectraBase. The compound is typically available as a mixture of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data have been reported.

¹³C NMR: The ¹³C NMR spectrum of this compound has been recorded in deuterated chloroform (CDCl₃)[1]. Due to the presence of multiple isomers and complex splitting patterns, a detailed, unambiguous assignment of all peaks is challenging without further experimental data. However, the spectrum is characterized by signals in the aliphatic region for the cyclohexane ring carbons and in the olefinic region for the vinyl group carbons.

¹H NMR: ¹H NMR spectra of this compound are also available[2]. These spectra exhibit complex multiplets in the regions characteristic of vinyl protons (typically 4.5-6.5 ppm) and aliphatic protons of the cyclohexane ring (typically 1.0-2.5 ppm). The significant overlap of signals from the different vinyl groups and the various stereoisomers complicates a straightforward analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of this compound has been obtained from a neat sample, meaning the pure liquid without any solvent[2].

Table 1: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3075 | Medium | =C-H stretch (vinyl) |

| 2920-2850 | Strong | C-H stretch (aliphatic) |

| ~1640 | Medium | C=C stretch (vinyl) |

| ~1450 | Medium | CH₂ scissoring |

| ~990 and ~910 | Strong | =C-H bend (out-of-plane) |

Note: The exact peak positions may vary slightly depending on the specific isomer and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) data is available[2].

Table 2: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈ |

| Molecular Weight | 162.27 g/mol |

| Major Fragments (m/z) | 79, 93, 67 |

The fragmentation pattern is consistent with the structure of a vinyl-substituted cycloalkane, with the base peak and other major fragments arising from rearrangements and cleavage of the cyclohexane ring and loss of vinyl groups.

Experimental Protocols

NMR Spectroscopy (General Protocol)

A sample of this compound would be dissolved in a deuterated solvent, such as CDCl₃, in a standard NMR tube. The spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, standard parameters would be used, and for ¹³C NMR, proton-decoupled spectra would be obtained to simplify the signals to single lines for each unique carbon atom.

FTIR Spectroscopy of a Neat Liquid (General Protocol)

For a neat liquid sample like this compound, a drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. This assembly is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded. A background spectrum of the clean salt plates is typically run first and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) (General Protocol)

A dilute solution of this compound in a volatile solvent would be injected into a gas chromatograph. The GC separates the components of the mixture, and as each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass spectrometer then detects the fragments based on their mass-to-charge ratio.

Conclusion

The spectroscopic data for this compound provides a fundamental analytical fingerprint for this compound. While the available data from public repositories offers a good starting point for identification and characterization, the complexity arising from the mixture of stereoisomers necessitates careful interpretation. For applications requiring a high degree of purity or specific isomeric forms, further detailed analytical work, including advanced 2D NMR techniques and high-resolution mass spectrometry, would be beneficial. The general experimental protocols provided herein serve as a guide for researchers looking to reproduce or expand upon the existing spectroscopic data for this versatile molecule.

References

An In-depth Technical Guide on the Chemistry of 1,5,9-Cyclododecatriene and its Relationship to 4-Vinylcyclohexene

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Analysis of 1,5,9-Cyclododecatriene: Synthesis, Thermal Behavior, and Clarification on the Formation of 4-Vinylcyclohexene

This technical guide addresses the query regarding the thermal rearrangement of 1,5,9-cyclododecatriene (CDT) to produce 4-vinylcyclohexene (VCH), a compound for which the trivial name "TVCH" was used. Extensive literature review indicates that a direct thermal rearrangement of 1,5,9-cyclododecatriene to 4-vinylcyclohexene is not a recognized or documented chemical transformation.

Instead, 4-vinylcyclohexene is a well-known C8 byproduct that is co-formed during the industrial synthesis of 1,5,9-cyclododecatriene from the cyclotrimerization of 1,3-butadiene.[1] This guide will provide an in-depth exploration of this synthesis, the conditions that lead to the formation of both CDT and VCH, and the known thermal behavior of CDT.

The Synthesis of 1,5,9-Cyclododecatriene and the Origin of 4-Vinylcyclohexene

The primary industrial route to 1,5,9-cyclododecatriene is the catalyzed cyclotrimerization of 1,3-butadiene.[2] This process, while highly selective for the C12 triene, also yields smaller quantities of other cyclic oligomers, most notably the C8 dimer, 4-vinylcyclohexene.

The formation of these products is dependent on the catalyst system employed and the reaction conditions. Titanium- and nickel-based catalysts are commonly used to achieve high yields of CDT.[2]

Table 1: Typical Byproducts of 1,5,9-Cyclododecatriene Synthesis from Butadiene

| Product | Chemical Formula | Molar Mass ( g/mol ) | Typical Yield | Formation Pathway |

| 1,5,9-Cyclododecatriene | C12H18 | 162.28 | >80% | Cyclotrimerization of butadiene |

| 4-Vinylcyclohexene | C8H12 | 108.18 | Variable | Diels-Alder dimerization of butadiene[3] |

| 1,5-Cyclooctadiene | C8H16 | 110.21 | Variable | Dimerization of butadiene |

The diagram below illustrates the synthetic pathway from butadiene to both 1,5,9-cyclododecatriene and 4-vinylcyclohexene.

Caption: Synthesis of CDT and VCH from Butadiene.

Experimental Protocol for the Synthesis of 1,5,9-Cyclododecatriene

The following is a generalized experimental protocol for the laboratory-scale synthesis of 1,5,9-cyclododecatriene from butadiene, which also produces 4-vinylcyclohexene as a byproduct.

Materials:

-

1,3-Butadiene

-

Titanium tetrachloride (TiCl4) or a suitable nickel catalyst

-

Organoaluminum co-catalyst (e.g., triethylaluminium)

-

Anhydrous hydrocarbon solvent (e.g., toluene)

-

Quenching agent (e.g., isopropanol)

-

Aqueous workup solution (e.g., dilute HCl)

Procedure:

-

A dry, inert-atmosphere reactor is charged with the anhydrous solvent and the catalyst components at a controlled temperature.

-

Liquefied 1,3-butadiene is slowly fed into the reactor under pressure.

-

The reaction temperature is maintained for a specified period to allow for the cyclotrimerization to proceed.

-

Upon completion, the reaction is quenched by the addition of a deactivating agent.

-

The catalyst residues are removed by washing with a dilute aqueous acid or base.

-

The organic phase is separated, dried, and the solvent is removed under reduced pressure.

-

The product mixture is then fractionally distilled to separate the 1,5,9-cyclododecatriene from the lower-boiling 4-vinylcyclohexene and other oligomers.

Table 2: Typical Reaction Conditions for Butadiene Cyclotrimerization

| Parameter | Condition |

| Catalyst | TiCl4 / Triethylaluminium |

| Solvent | Toluene |

| Temperature | 40-80 °C |

| Pressure | 1-10 atm |

| Reaction Time | 1-4 hours |

Thermal Behavior of 1,5,9-Cyclododecatriene

While a direct thermal rearrangement to VCH is not observed, 1,5,9-cyclododecatriene can undergo intramolecular rearrangements at elevated temperatures. The presence of three double bonds in a flexible 12-membered ring allows for various thermally-induced pericyclic reactions, including Cope-type rearrangements.

The Cope rearrangement is a[4][4]-sigmatropic shift of a 1,5-diene.[5] Depending on the stereochemistry of the CDT isomer (cis,trans,trans-, all-trans-, etc.), different conformations can be accessed that place two of the double bonds in a 1,5-diene arrangement, making a Cope rearrangement theoretically possible. Such rearrangements would lead to the formation of other C12H18 isomers, likely with bicyclic or tricyclic structures, rather than fragmentation to a C8 compound like VCH.

The diagram below illustrates a hypothetical Cope rearrangement pathway for a conformer of 1,5,9-cyclododecatriene.

Caption: Hypothetical Cope Rearrangement of CDT.

Investigative Protocol for High-Temperature Pyrolysis of 1,5,9-Cyclododecatriene

To definitively determine the products of the thermal decomposition of CDT, a high-temperature pyrolysis study would be required. The following is a general protocol for such an investigation.

Objective: To identify the products of the gas-phase pyrolysis of 1,5,9-cyclododecatriene.

Apparatus:

-

Pyrolysis reactor (e.g., quartz tube furnace)

-

High-precision temperature controller

-

Inert gas supply (e.g., argon, nitrogen)

-

System for introducing the CDT sample (e.g., syringe pump)

-

Product collection system (e.g., cold trap)

-

Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry - GC-MS)

Procedure:

-

The pyrolysis reactor is heated to the desired temperature under a steady flow of inert gas.

-

A dilute solution of 1,5,9-cyclododecatriene in a volatile, inert solvent is introduced into the hot zone of the reactor at a controlled rate.

-

The effluent from the reactor is passed through a cold trap to condense any liquid products.

-

The gaseous products can be collected in a gas bag for analysis.

-

The condensed liquid products are analyzed by GC-MS to identify the components.

-

The experiment is repeated at a range of temperatures to determine the temperature dependence of product formation.

Table 3: Parameters for Investigative Pyrolysis of CDT

| Parameter | Range | Purpose |

| Temperature | 300-800 °C | To determine the onset of decomposition and the product distribution at different thermal energies. |

| Residence Time | 0.1-10 seconds | To investigate the formation of primary versus secondary decomposition products. |

| CDT Concentration | 1-10% in solvent | To ensure complete vaporization and minimize bimolecular reactions. |

Conclusion

The inquiry into the thermal rearrangement of 1,5,9-cyclododecatriene to 4-vinylcyclohexene has revealed a common point of confusion regarding the origin of VCH in relation to CDT. The available scientific literature does not support a direct thermal conversion of CDT to VCH. Instead, VCH is a byproduct of the industrial synthesis of CDT from butadiene.

The thermal behavior of 1,5,9-cyclododecatriene is characterized by the potential for complex intramolecular rearrangements, such as Cope-type sigmatropic shifts, which would lead to isomeric C12 structures. The definitive study of the high-temperature decomposition products of CDT would require a formal pyrolysis investigation.

This guide provides a comprehensive overview of the synthesis of 1,5,9-cyclododecatriene, the formation of 4-vinylcyclohexene as a byproduct, and the theoretical framework for the thermal behavior of CDT, which should serve as a valuable resource for researchers in the field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1,5,9-Cyclododecatriene | C12H18 | CID 12668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Vinylcyclohexene - Wikipedia [en.wikipedia.org]

- 4. Technical Synthesis of 1,5,9-Cyclododecatriene Revisited: Surprising Byproducts from a Venerable Industrial Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cope rearrangement - Wikipedia [en.wikipedia.org]

The Dawn of Trivinylcyclohexanes: A Technical Guide to Their Early Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational literature on the discovery and synthesis of trivinylcyclohexanes, a class of compounds with significant potential in polymer chemistry and materials science. This document provides a comprehensive overview of the pioneering synthetic methodologies, quantitative data from seminal studies, and detailed experimental protocols reconstructed from the early literature.

Discovery and Foundational Synthesis: The Thermal Rearrangement of 1,5,9-Cyclododecatriene

The synthesis of trivinylcyclohexanes was first reported in the early 1960s, with the pioneering work of Günther Wilke and coworkers being a cornerstone of the field. The primary route established in this early period was the thermal rearrangement of 1,5,9-cyclododecatriene (CDT), a process rooted in the principles of the Cope rearrangement.[1][2] This reaction involves heating CDT at high temperatures, causing a[3][3]-sigmatropic rearrangement to yield primarily 1,2,4-trivinylcyclohexane.

The Cope Rearrangement: A Mechanistic Glimpse

The thermal conversion of 1,5,9-cyclododecatriene to this compound is a classic example of a Cope rearrangement, a pericyclic reaction involving the redistribution of six electrons over a cyclic transition state.

Caption: The Cope Rearrangement of 1,5,9-Cyclododecatriene.

Quantitative Data from Early Studies

The early literature, primarily patents from the era, provides valuable quantitative data on the thermal synthesis of this compound. The following table summarizes key reaction parameters and outcomes.

| Starting Material | Temperature (°C) | Pressure | Residence Time (s) | Conversion (%) | Selectivity (%) | Product Isomer(s) | Reference |

| 1,5,9-Cyclododecatriene | 458 | Not Specified | 5.13 | 29.3 | 89.4 | This compound | [1] |

| 1,5,9-Cyclododecatriene | 465 | Not Specified | 5.15 | 41.4 | 94.1 | This compound | [1] |

| 1,5,9-Cyclododecatriene | 467 | Not Specified | 17.20 | 85.4 | 96.3 | This compound | [1] |

| trans,trans,cis-1,5,9-Cyclododecatriene | ~500 | Not Specified | Not Specified | ~100 | Not Specified | This compound | U.S. Patent 3,011,003 |

| 1,5,9-Cyclododecatriene | 400-600 | 1 mbar - 1.2 bar | Not Specified | Not Specified | Not Specified | This compound | [1] |

Experimental Protocols from Foundational Literature

The following sections provide detailed experimental methodologies for the synthesis of trivinylcyclohexanes as described in the early scientific literature.

Thermal Rearrangement of 1,5,9-Cyclododecatriene (Based on Wilke et al.)

This protocol is a reconstruction based on the descriptions found in patents and later publications referencing Wilke's original work.[1]

Objective: To synthesize trivinylcyclohexane by the thermal isomerization of 1,5,9-cyclododecatriene.

Apparatus: A flow reactor system consisting of a preheater, a heated reaction tube (e.g., packed with stainless steel helices or other inert material to ensure good heat transfer), a condenser, and a collection flask. The system should be equipped with a means to control the temperature of the reaction tube and the flow rate of the starting material.

Procedure:

-

Preparation: The 1,5,9-cyclododecatriene (CDT) is placed in a reservoir and deoxygenated by bubbling a stream of dry, inert gas (e.g., nitrogen or argon) through it.

-

Reaction: The reaction tube is heated to the desired temperature, typically in the range of 450-550 °C. The CDT is then introduced into the preheater, where it is vaporized. The vaporized CDT is carried through the heated reaction tube by the inert gas stream. The flow rate is adjusted to control the residence time within the reactor.

-

Product Collection: The reaction mixture exiting the tube is passed through a condenser to liquefy the products and unreacted starting material. The condensate is collected in a cooled flask.

-

Purification: The collected liquid is subjected to fractional distillation to separate the lower-boiling trivinylcyclohexane from the higher-boiling unreacted CDT and any high-boiling byproducts.

Caption: Experimental workflow for the thermal synthesis of trivinylcyclohexane.

Characterization of Trivinylcyclohexanes in Early Studies

Early characterization of the synthesized trivinylcyclohexanes relied on classical analytical techniques. The primary product of the thermal rearrangement of 1,5,9-cyclododecatriene was identified as a mixture of isomers of this compound.

Physical Properties

The following table summarizes the reported physical properties of this compound from various sources.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈ | [3][4] |

| Molecular Weight | 162.27 g/mol | [2][3][4] |

| Boiling Point | 85-88 °C at 20 mmHg | [2] |

| Density | 0.836 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.478 | [2] |

Spectroscopic Data

While detailed spectroscopic data from the earliest publications is scarce, later compilations and safety data sheets provide typical spectroscopic characteristics. It is important to note that early analyses would have been conducted with instrumentation that had lower resolution than modern equipment.

-

Infrared (IR) Spectroscopy: The presence of vinyl groups is indicated by characteristic C-H stretching and bending vibrations, as well as C=C stretching absorptions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra would show complex multiplets in the olefinic region due to the vinyl protons and in the aliphatic region corresponding to the cyclohexane ring protons.

Synthesis of Other Trivinylcyclohexane Isomers

The early literature primarily focuses on the synthesis of this compound due to the nature of the Cope rearrangement of the readily available 1,5,9-cyclododecatriene. Information on the targeted synthesis of other isomers, such as 1,3,5-trivinylcyclohexane, in this early period is limited. The formation of minor amounts of other isomers in the thermal rearrangement is plausible, but their isolation and characterization were not a primary focus of the initial reports.

Conclusion

The early literature on the discovery and synthesis of trivinylcyclohexanes is dominated by the thermal rearrangement of 1,5,9-cyclododecatriene, a method pioneered by G. Wilke and his research group. This approach, grounded in the principles of the Cope rearrangement, provided the first viable route to these versatile molecules. The foundational work of this era, documented in seminal publications and patents, established the key reaction parameters and laid the groundwork for future developments in the synthesis and application of trivinylcyclohexanes. This guide provides a comprehensive overview of this critical early period for researchers and professionals interested in the history and fundamental chemistry of these important compounds.

References

An In-depth Technical Guide to the Reactivity of Vinyl Groups in 1,2,4-Trivinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylcyclohexane (TVCH) is a versatile crosslinking agent and monomer utilized in the synthesis of polymers with tailored properties. Its structure, featuring a cyclohexane ring with three vinyl groups at the 1, 2, and 4 positions, presents a unique case for studying the differential reactivity of multiple functional groups within a single molecule. The spatial arrangement and electronic environment of each vinyl group are distinct, leading to variations in their susceptibility to chemical transformations. This technical guide provides a comprehensive overview of the reactivity of these vinyl groups, with a focus on selective functionalization through various chemical reactions. Understanding and controlling the reactivity of the individual vinyl groups is paramount for the rational design of novel materials and complex molecular architectures.

Stereoisomers of this compound

It is crucial to recognize that this compound is commercially available as a mixture of stereoisomers. The relative orientation of the three vinyl groups (axial vs. equatorial) on the cyclohexane ring significantly influences their steric accessibility and, consequently, their reactivity. While detailed reactivity studies for each isolated isomer are not extensively available in the public domain, research has shown that the isomeric composition can dramatically affect the selectivity of certain reactions. For instance, in catalytic hydrosilylation, the selectivity for mono-adduct formation is highly dependent on the specific stereoisomer of TVCH used.

Key Reactions and Vinyl Group Reactivity

The vinyl groups of this compound undergo a variety of addition reactions, including hydrosilylation, epoxidation, and radical polymerization. Kinetic studies have suggested that the three vinyl groups may exhibit different reactivities due to a combination of steric hindrance and electronic effects, often leading to their sequential consumption during polymerization processes[1].

Hydrosilylation: A Case Study in Selective Functionalization

Catalytic hydrosilylation, the addition of a silicon-hydride bond across the double bond, presents a powerful method for the selective functionalization of this compound. Research has demonstrated that iron-based catalysts can achieve high selectivity for the monohydrosilylation of a specific isomer of TVCH.

The following table summarizes the regioselectivity of monohydrosilylation of the major isomer in a commercial mixture of this compound (designated as TVCH-A) using various bis(imino)pyridine iron catalysts and silanes. The data highlights a strong preference for reaction at the 4-vinyl position.

| Catalyst Precursor | Silane | Total Yield of Monoadduct (%) | Selectivity for 4-vinyl position (%) | Ratio of C1/C2/C4 vinyl reaction |

| (iPrPDI)Fe(N₂)₂ | MD'M | >98 | >98 | Not Reported |

| (4-Me₂N-iPrPDI)Fe(N₂)₂ | MD'M | >98 | >98 | Not Reported |

| [(EtPDI)FeN₂]₂(μ₂-N₂) | MD'M | 56 | 70 | Not Reported |

| [(EtPDI)FeN₂]₂(μ₂-N₂) | (EtO)₃SiH (TES) | 43 | 78 | Not Reported |

Data sourced from ACS Catalysis.

The following is a representative experimental protocol for the iron-catalyzed hydrosilylation of this compound:

Materials:

-

This compound (TVCH), mixture of isomers

-

Bis(imino)pyridine iron catalyst precursor (e.g., (iPrPDI)Fe(N₂)₂)

-

Silane (e.g., 1,1,1,3,5,5,5-heptamethyltrisiloxane, MD'M)

-

Anhydrous solvent (if required, though reactions are often run neat)

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon).

-

In a glovebox, the iron catalyst precursor (0.004 mmol, 0.4 mol %) is weighed into a reaction vessel.

-

This compound (1.0 mmol) is added to the reaction vessel.

-

The silane (1.0 mmol) is then added to the mixture.

-

The reaction is stirred at room temperature (23 °C).

-

Reaction progress is monitored by a suitable analytical technique, such as ¹H NMR spectroscopy or gas chromatography (GC), to determine the consumption of the silane and the formation of the monoadduct.

-

Upon completion, the product can be purified by methods such as distillation or chromatography if necessary.

Note: The reactivity and selectivity can be influenced by the specific iron catalyst, the silane used, and the isomeric composition of the this compound.

The iron-catalyzed hydrosilylation of alkenes is proposed to proceed through a Chalk-Harrod type mechanism. This involves the oxidative addition of the silane to the iron center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the hydrosilylated product and regenerate the active catalyst.

Epoxidation

A general procedure for the epoxidation of trivinylcyclohexane involves heating with a solution of acetaldehyde peracetate.

A general workflow for the analysis of reaction products from the functionalization of this compound is outlined below.

Radical Polymerization

This compound is a trifunctional monomer capable of undergoing radical polymerization to form highly crosslinked polymer networks. Kinetic studies suggest that the three vinyl groups exhibit different reactivities, leading to their sequential consumption during the polymerization process[1]. This differential reactivity is attributed to steric hindrance and electronic effects. The less sterically hindered vinyl group is expected to react first, followed by the more hindered ones as the polymer network grows and diffusion limitations become more pronounced. However, specific kinetic parameters for the reaction of each individual vinyl group are not well-documented in the available literature.

Conclusion

The reactivity of the vinyl groups in this compound is a complex interplay of steric and electronic factors, further influenced by the stereoisomeric composition of the starting material. While significant progress has been made in understanding and controlling this reactivity, particularly in the realm of selective hydrosilylation, further research is needed to quantify the reactivity of each vinyl group in other important transformations such as epoxidation and radical polymerization. A deeper understanding of these factors will enable the more precise design of advanced materials with tailored properties for a wide range of applications, including in the development of novel drug delivery systems and advanced biomaterials.

References

An In-depth Technical Guide to 1,2,4-Trivinylcyclohexane (CAS 2855-27-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 1,2,4-trivinylcyclohexane (CAS number 2855-27-8), a versatile cycloaliphatic diolefin. The information is curated for professionals in research, development, and pharmaceutical sciences, with a focus on its role as a monomer and crosslinking agent in advanced polymer synthesis.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic odor. It is a mixture of stereoisomers. This compound is notable for its three reactive vinyl groups attached to a cyclohexane ring, making it a valuable precursor in polymer chemistry.[1] It is relatively insoluble in water but soluble in organic solvents.[1]

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 2855-27-8 | [2] |

| IUPAC Name | 1,2,4-triethenylcyclohexane | [2] |

| Synonyms | 1,2,4-Tris(ethenyl)cyclohexane, TVCH | [1] |

| Molecular Formula | C₁₂H₁₈ | [2] |

| Molecular Weight | 162.27 g/mol | [2] |

| InChI | InChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h4-6,10-12H,1-3,7-9H2 | [2] |

| SMILES | C=CC1CCC(C=C)C(C=C)C1 |

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 85-88 °C at 20 mmHg | |

| Density | 0.836 g/mL at 25 °C | |

| Refractive Index | n20/D 1.478 | |

| Flash Point | 69 °C (156.2 °F) - closed cup |

Safety and Handling

This compound is a combustible liquid and should be handled with care. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. Store in a cool, well-ventilated area away from sources of ignition.

Experimental Protocols

Synthesis of this compound via Thermal Isomerization

A common method for the synthesis of this compound is the thermal isomerization of 1,5,9-cyclododecatriene.[3][4][5] This process typically involves heating the starting material at high temperatures, followed by an equilibration step to enrich a particular geometric isomer.[3][4]

Experimental Procedure:

-

Vaporization: 1,5,9-Cyclododecatriene (CDT) is vaporized by passing it through a heated tube.[4]

-

Thermal Isomerization: The CDT vapors are then passed through a hot tube reactor, typically a stainless steel tube housed in a furnace, at a temperature ranging from 450-550 °C.[4] This step forms a mixture of this compound isomers.

-

Equilibration: The resulting mixture is then equilibrated in either a vapor or liquid phase at a temperature between 180 °C and 375 °C to enrich the desired isomer.[3][4]

-

Purification: The final product can be purified by fractional distillation.[3][6]

Spectral Data

Access to spectral data is crucial for the identification and characterization of this compound.

-

¹H and ¹³C NMR: Proton and Carbon-13 Nuclear Magnetic Resonance spectra are available in databases such as SpectraBase.[7] These spectra are essential for confirming the structure and isomeric purity of the compound.

-

Mass Spectrometry (MS): GC-MS data is available through the NIST Mass Spectrometry Data Center.[2] The fragmentation pattern of cycloalkanes typically involves the loss of alkyl radicals and ethylene.[8][9]

-

Infrared (IR) Spectroscopy: FTIR spectra can be found on platforms like SpectraBase and provide information about the functional groups present, notably the vinyl C-H and C=C stretching vibrations.[2]

Applications in Research and Development

The primary utility of this compound lies in its function as a trifunctional monomer and crosslinking agent.[10] Its three vinyl groups can readily participate in polymerization reactions, making it a versatile building block for complex polymer architectures.[1][10]

Polymer Synthesis and Crosslinking

This compound is used as a crosslinker for various polymers, including polyolefins.[11] The incorporation of this molecule into a polymer network enhances thermal stability and mechanical properties.[10]

Biomaterials and Drug Delivery

While direct biological activity of this compound has not been extensively reported, its role as a crosslinking agent is highly relevant to the field of drug development, particularly in the creation of biomaterials.

-

Hydrogel Formation: This compound can be used to synthesize hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water.[10] These hydrogels have potential applications in drug delivery and tissue engineering.[10]

-

Thiol-Ene Click Chemistry: The vinyl groups of this compound are well-suited for photoinitiated thiol-ene "click" chemistry. This reaction is efficient under physiological conditions, making it attractive for in situ gel formation for therapeutic delivery applications.[10] The ability to control the crosslinking density allows for precise tuning of hydrogel properties like swelling and degradation rates.[10]

Suppliers

This compound is available from a number of chemical suppliers. Purity and available quantities may vary. It is important to obtain a certificate of analysis to confirm the isomeric composition.

Table of Potential Suppliers:

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | 98% (mixture of isomers) | Varies |

| TCI Chemicals | >97.0% (GC, total of isomers) | 25mL, 500mL |

| Alfa Chemistry | Mixture of isomers | Inquiry for pricing |

| Smolecule | Research grade | Inquiry for pricing |

| CymitQuimica | >97.0% (GC) to 98% | 5g, 25mL |

Conclusion

This compound is a key chemical intermediate with significant potential in polymer science. For researchers in drug development and biomaterials, its utility as a crosslinking agent, particularly in the formation of hydrogels via thiol-ene chemistry, presents opportunities for creating novel drug delivery systems and tissue engineering scaffolds. While the compound itself may not possess inherent biological activity, its role in the synthesis of advanced, functional polymers makes it a valuable tool for the development of new therapeutic platforms. Further research into the biocompatibility and degradation products of polymers derived from this compound is warranted to fully realize its potential in biomedical applications.

References

- 1. CAS 2855-27-8: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8829257B2 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 4. WO2013012678A1 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 5. US3011003A - Process for the preparation of trivinyl cyclohexanes - Google Patents [patents.google.com]

- 6. US8829257B2 - Trivinylcyclohexane stereoisomeric compositions and methods for preparing same - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

- 8. youtube.com [youtube.com]

- 9. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Buy this compound | 2855-27-8 [smolecule.com]

- 11. specialchem.com [specialchem.com]

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 1,2,4-Trivinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemical considerations of 1,2,4-trivinylcyclohexane. The content delves into the isomeric forms, conformational analysis, and the physicochemical properties of this versatile molecule, which is a valuable precursor in polymer chemistry and materials science.[1]

Molecular Structure and Isomerism

This compound possesses the chemical formula C₁₂H₁₈ and a molecular weight of approximately 162.27 g/mol .[2][3] Its structure consists of a cyclohexane ring substituted with three vinyl groups at the 1, 2, and 4 positions. The presence of three stereocenters on the cyclohexane ring gives rise to a number of possible stereoisomers.

The stereochemistry of this compound can be understood by applying the principles of cis/trans isomerism in polysubstituted cyclohexanes.[4][5][6] The relative orientations of the three vinyl groups (either above or below the plane of the cyclohexane ring) define the different stereoisomers. These isomers are diastereomers of each other and can also exist as enantiomeric pairs. Due to the complexity of the isomeric mixture, commercial this compound is typically sold as a "mixture of isomers".[2][7]

The IUPAC name for this compound is 1,2,4-tris(ethenyl)cyclohexane.[8]

Conformational Analysis

The stereochemistry of this compound is intimately linked to the conformational isomerism of the cyclohexane ring, which predominantly adopts a stable chair conformation to minimize angular and torsional strain.[9][10] In this conformation, substituents can occupy either axial or equatorial positions.

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformers.[11][12] For a vinyl group, the A-value is approximately 1.6 kcal/mol, indicating a moderate steric demand and a preference for the equatorial position to avoid 1,3-diaxial interactions.[11]

The most stable conformation for any given stereoisomer of this compound will be the chair form that maximizes the number of vinyl groups in the more spacious equatorial positions. The additivity of A-values can be used to estimate the relative energies of different conformations of the various stereoisomers.[12][13]

The following diagrams illustrate the possible stereoisomers of this compound and their most stable chair conformations.

Data Presentation

A summary of the available quantitative and qualitative data for this compound is presented in the table below. It is important to note that most of the physical properties have been reported for the mixture of isomers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈ | [2][3] |

| Molecular Weight | 162.27 g/mol | [2][3] |

| CAS Number | 2855-27-8 | [2][3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 85-88 °C at 20 mmHg | [3] |

| Density | 0.836 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.478 | [3] |

| A-value (Vinyl Group) | ~1.6 kcal/mol | [11] |

Experimental Protocols

a. Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the current literature search, a general approach can be proposed based on established organic synthesis methodologies. A plausible route would involve the Grignard reaction of a suitable tri-ester or tri-ketone precursor of cyclohexane with vinylmagnesium bromide, followed by dehydration of the resulting tertiary alcohols.

A related synthesis of vinylcyclohexane involves the reaction of cyclohexyl ketone with 2,4,6-triisopropylbenzenesulfonyl hydrazide, followed by treatment with a strong base.[14][15] This suggests that transformations of functionalized cyclohexanes are a viable route to vinyl-substituted derivatives.

General Workflow for a Hypothetical Synthesis:

b. Characterization

The characterization of the isomeric mixture of this compound and the identification of individual stereoisomers would rely on a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure and stereochemistry of substituted cyclohexanes.[16][17][18] The chemical shifts and coupling constants of the vinyl and cyclohexane ring protons and carbons would provide detailed information about the connectivity and the axial/equatorial orientation of the substituents.[19][20] For instance, axial and equatorial protons on the cyclohexane ring typically exhibit different chemical shifts.[20] Two-dimensional NMR techniques, such as COSY and HMQC, would be invaluable for assigning the complex spectra of the isomeric mixture.[16]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the key functional groups, namely the C=C stretching of the vinyl groups and the C-H stretching and bending vibrations of the cyclohexane ring. PubChem lists available IR spectral data for this compound.[8]

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Gas chromatography-mass spectrometry (GC-MS) could also be employed to separate the different isomers and obtain their individual mass spectra.[8]

-

Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be essential for the separation and quantification of the different stereoisomers in the mixture.

Conclusion

This compound is a molecule with a rich stereochemical landscape arising from the interplay of cis/trans isomerism and the conformational flexibility of the cyclohexane ring. The preference of the vinyl groups for the equatorial position, as indicated by its A-value, is a key determinant of the conformational equilibrium of its various stereoisomers. While commercially available as an isomeric mixture, the separation and characterization of the individual stereoisomers would provide valuable insights for its application in polymer synthesis and materials science. Further research is warranted to develop specific synthetic routes to stereochemically pure isomers and to fully characterize their individual properties.

References

- 1. CAS 2855-27-8: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound, mixture of isomers 98 2855-27-8 [sigmaaldrich.com]

- 4. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]

- 5. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 1,2,4-トリビニルシクロヘキサン (異性体混合物) | this compound | 2855-27-8 | 東京化成工業株式会社 [tcichemicals.com]

- 8. This compound | C12H18 | CID 96529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Stereochemistry of cyclohexane.pptx [slideshare.net]

- 10. 2.12 Conformations of Cyclohexane – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. CN112707779B - Preparation method of vinylcyclohexane - Google Patents [patents.google.com]

- 15. CN112707779A - Preparation method of vinyl cyclohexane - Google Patents [patents.google.com]

- 16. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. mriquestions.com [mriquestions.com]

Solubility of 1,2,4-Trivinylcyclohexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2,4-Trivinylcyclohexane

This compound is a cycloaliphatic compound containing three vinyl groups attached to a cyclohexane ring. This trifunctional monomer is of significant interest in the field of polymer chemistry for the synthesis of cross-linked polymers, specialty elastomers, and resins. Its physical properties, including its solubility in various organic solvents, are critical for its application in polymerization processes, formulation development, and material science.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound, a nonpolar hydrocarbon, is expected to be readily soluble in a range of nonpolar and weakly polar organic solvents. Conversely, it is known to be relatively insoluble in highly polar solvents such as water. One supplier has explicitly noted its solubility in methanol.

Expected Solubility:

-

High Solubility: Nonpolar solvents such as hexane, cyclohexane, toluene, and other aromatic hydrocarbons. The nonpolar nature of both the solute and these solvents allows for effective van der Waals interactions, leading to good miscibility.

-

Moderate to High Solubility: Weakly polar solvents like diethyl ether, tetrahydrofuran (THF), and ethyl acetate. While these solvents have some polarity, their hydrocarbon portions are significant enough to interact favorably with the nonpolar this compound.

-

Moderate Solubility: Polar aprotic solvents such as acetone and acetonitrile. The presence of the cyclohexane ring may allow for some interaction with these solvents.

-

Low to Insoluble: Highly polar protic solvents like ethanol and, as confirmed, water. The strong hydrogen bonding network in these solvents makes it energetically unfavorable to accommodate the nonpolar this compound molecules.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed journals or public chemical databases. To address this, a standardized experimental protocol for determining this data is provided in the following section. The table below is structured to be populated with experimentally determined values.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Temperature (°C) | Solubility ( g/100 mL) |

| Hexane | C₆H₁₄ | 1.88 | 25 | Data to be determined |

| Toluene | C₇H₈ | 2.38 | 25 | Data to be determined |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | 25 | Data to be determined |

| Acetone | C₃H₆O | 21 | 25 | Data to be determined |

| Ethanol | C₂H₅OH | 24.5 | 25 | Data to be determined |

| Methanol | CH₃OH | 33 | 25 | Soluble (quantitative data to be determined) |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Glass vials with screw caps

-

Calibrated pipettes or syringes

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

-

Fume hood

-

Drying oven or vacuum desiccator

4.2. Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solute is essential to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The continued presence of an undissolved phase confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette or syringe.

-

Immediately filter the collected supernatant through a chemically compatible syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved micro-droplets.

-

-

Gravimetric Analysis:

-

Record the mass of the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a fume hood to allow the solvent to evaporate. Gentle heating or a stream of inert gas can be used to accelerate this process, but care must be taken not to evaporate the solute.

-

Once the solvent has evaporated, place the dish in a drying oven at a temperature below the boiling point of this compound or in a vacuum desiccator until a constant mass is achieved.

-

Record the final mass of the evaporation dish with the dried solute.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of supernatant collected in mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

While quantitative solubility data for this compound is not currently widespread, its chemical structure provides a strong basis for predicting its solubility behavior in a variety of organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. This information is crucial for optimizing reaction conditions, developing new formulations, and advancing the use of this versatile monomer in polymer science and materials development.

An In-depth Technical Guide to 1,2,4-Trivinylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-Trivinylcyclohexane is a cycloaliphatic triolefin that serves as a versatile monomer and crosslinking agent in polymer synthesis. Its unique structure, featuring a cyclohexane ring substituted with three vinyl groups, imparts desirable properties to the resulting polymers, including high reactivity and the potential for creating densely crosslinked networks. This guide provides a comprehensive overview of its chemical identity, physical properties, synthesis, and analytical methods, with a focus on technical details relevant to research and development.

Chemical Identity

-

IUPAC Name: 1,2,4-tris(ethenyl)cyclohexane[1]

-

CAS Number: 2855-27-8

-

Molecular Formula: C₁₂H₁₈

-

Molecular Weight: 162.27 g/mol

A variety of synonyms are used to refer to this compound in the literature and commercial products.

| Synonym | Reference |

| Cyclohexane, 1,2,4-triethenyl- | [1] |

| 1,2,4-Triethenylcyclohexane | [1] |

| Cyclohexane-1,2,4-triyltris(ethylene) | [1] |

| NSC 78467 | [1] |

Physicochemical Properties

This compound is a colorless to slightly yellow liquid under standard conditions.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Density | 0.836 g/mL at 25 °C | [2] |

| Boiling Point | 85-88 °C at 20 mmHg | [2] |

| Flash Point | 69 °C (closed cup) | |

| Refractive Index (n20/D) | 1.478 | |

| Melting Point | < -60 °C | [2] |

Experimental Protocols

Synthesis of this compound via Thermal Isomerization of 1,5,9-Cyclododecatriene

A patented method for the synthesis of this compound involves the thermal isomerization of 1,5,9-cyclododecatriene.[3][4][5] This process is typically carried out in two main stages to enrich a specific geometric isomer.

Step 1: Thermal Isomerization

-

Reactant: 1,5,9-Cyclododecatriene.

-

Conditions: Heat the 1,5,9-cyclododecatriene at a temperature range of 400°C to 600°C.[3][4]

-

Pressure: Maintain a pressure between 0.101 kPa and 121.5 kPa.[3][4]

-

Outcome: This initial step forms a mixture of this compound isomers with a low concentration of the desired lowest boiling geometric isomer (Isomer A).[3][4]

Step 2: Equilibration

-

Reactant: The this compound composition from Step 1.

-

Phase: The equilibration can be performed in either the vapor or liquid phase.[3][4]

-

Conditions: Heat the isomer mixture at a temperature ranging from 180°C to 375°C.[3][4]

-

Pressure: Maintain a pressure between 0.101 kPa and 1,013 kPa.[3][4]

-

Outcome: This step enriches the mixture with the desired Isomer A.[3][4]

Step 3: Purification (Optional)

-

The enriched this compound composition can be further purified by distillation to isolate the desired isomer.[3]

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a volatile organic solvent such as hexane or dichloromethane. A typical concentration for GC-MS analysis is approximately 10 µg/mL.[6]

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for separating non-polar compounds (e.g., a DB-5 or equivalent).

-

Injector: Set to a temperature that ensures complete volatilization of the sample without degradation.

-

Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the isomers and any impurities. A possible starting point could be an initial temperature of 50-70°C, ramped to 250-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Scan a mass range appropriate for the parent ion and expected fragments of this compound (e.g., m/z 35-300).

Data Analysis:

-

The retention times of the peaks in the chromatogram can be used to separate the different isomers of this compound.

-

The mass spectrum of each peak can be compared to a reference library (e.g., NIST) to confirm the identity of the compound and its isomers.

Applications in Research and Development

The primary application of this compound is in polymer chemistry, where its trifunctionality is highly valued.

-

Monomer for Polymerization: It is used as a monomer in the synthesis of specialty polymers.

-

Crosslinking Agent: Its three vinyl groups allow it to act as an effective crosslinking agent, creating robust polymer networks with enhanced thermal and mechanical properties. It is particularly noted for its use in polyolefins.

-

Thiol-Ene Click Chemistry: The vinyl groups are reactive partners in photoinitiated thiol-ene "click" reactions, which are efficient and versatile for creating polymer networks under mild conditions.

Relevance to Drug Development

Currently, there is limited direct application of this compound in drug development. Its primary relevance would be as a potential monomer or crosslinker in the synthesis of polymeric materials used for drug delivery systems, such as hydrogels or nanoparticles. However, specific examples of its use in FDA-approved drug products are not documented.

Toxicological data is sparse, with reports indicating it can be a skin and eye irritant. Acute oral studies in rats have suggested the potential for neurotoxicity. As with any chemical intermediate, appropriate safety precautions should be taken during handling.